molecular formula C7H11NO5 B12432767 Ethyl Ethoxymethylenenitroacetate

Ethyl Ethoxymethylenenitroacetate

Cat. No.: B12432767
M. Wt: 189.17 g/mol
InChI Key: NCRBAZRGVXAEOT-UHFFFAOYSA-N
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Description

Ethyl 3-ethoxy-2-nitroacrylate is an organic compound with the molecular formula C7H11NO5. It is a nitroalkene derivative, characterized by the presence of both an ethoxy group and a nitro group attached to an acrylate backbone. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-ethoxy-2-nitroacrylate can be synthesized through several methods. One common approach involves the reaction of ethyl acrylate with ethanol in the presence of a catalyst such as palladium chloride. The reaction is typically carried out under controlled temperature conditions to ensure the desired product is obtained .

Another method involves the reaction of benzimidazol-2-amines with ethyl 3-ethoxy-2-nitroacrylate. This reaction is performed under solvent-free conditions, followed by treatment with a sodium carbonate solution at elevated temperatures .

Industrial Production Methods

Industrial production of ethyl 3-ethoxy-2-nitroacrylate often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-ethoxy-2-nitroacrylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted acrylates depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-ethoxy-2-nitroacrylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-ethoxy-2-nitroacrylate involves its reactivity towards nucleophiles and electrophiles. The nitro group acts as an electron-withdrawing group, making the acrylate backbone more susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, including cycloaddition and substitution reactions .

Comparison with Similar Compounds

Ethyl 3-ethoxy-2-nitroacrylate can be compared with other nitroalkene derivatives such as ethyl 3-nitroacrylate and methyl 3-ethoxy-2-nitroacrylate. These compounds share similar reactivity patterns but differ in their substituents, which can influence their chemical behavior and applications .

Similar Compounds

  • Ethyl 3-nitroacrylate
  • Methyl 3-ethoxy-2-nitroacrylate
  • Benzimidazol-2-amines derivatives

Ethyl 3-ethoxy-2-nitroacrylate stands out due to its unique combination of ethoxy and nitro groups, which confer distinct reactivity and versatility in chemical synthesis.

Biological Activity

Ethyl ethoxymethylenenitroacetate is a compound of significant interest due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound, drawing from various research studies and findings.

Synthesis

This compound is synthesized through a reaction involving ethyl nitroacetate and ethoxymethylene malonate. The reaction conditions typically involve the presence of bases such as sodium ethoxide or potassium carbonate in organic solvents like ethanol or DMF (Dimethylformamide) at controlled temperatures. The resulting compound has been characterized using techniques such as NMR and IR spectroscopy to confirm its structure.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. A study assessed its effectiveness against various bacterial strains, including Escherichia coli and Salmonella typhimurium. The results indicated that the compound showed moderate bacteriostatic activity, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL for these pathogens .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)Activity Type
E. coli O157:H750Bacteriostatic
Salmonella typhimurium100Bacteriostatic

Cytotoxicity and Anticancer Activity

In vitro studies have explored the cytotoxic effects of this compound on cancer cell lines such as HCT-116. The compound exhibited an IC50 value of 0.66 mM, indicating moderate cytotoxicity. However, it was noted that it lost the ability to inhibit RNA polymerase enzymes, which are crucial for cancer cell proliferation .

Table 2: Cytotoxicity of this compound on HCT-116 Cells

Cell LineIC50 (mM)RNA Polymerase Inhibition
HCT-1160.66None

Case Studies

  • Antimicrobial Efficacy in Livestock : A study evaluated the use of ethyl nitroacetate (closely related to this compound) in livestock feed to reduce pathogenic bacteria in the gut. Results showed a significant reduction in E. coli populations by up to 73% when supplemented with this compound .
  • Cytotoxicity in Cancer Research : Another investigation focused on the anticancer potential of derivatives of this compound, revealing that modifications to its structure could enhance its cytotoxic effects against various cancer cell lines while minimizing toxicity to normal cells .

The antimicrobial activity of this compound is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways. For anticancer activity, the compound may interfere with nucleic acid synthesis, although further research is needed to fully elucidate these mechanisms.

Properties

Molecular Formula

C7H11NO5

Molecular Weight

189.17 g/mol

IUPAC Name

ethyl 3-ethoxy-2-nitroprop-2-enoate

InChI

InChI=1S/C7H11NO5/c1-3-12-5-6(8(10)11)7(9)13-4-2/h5H,3-4H2,1-2H3

InChI Key

NCRBAZRGVXAEOT-UHFFFAOYSA-N

Canonical SMILES

CCOC=C(C(=O)OCC)[N+](=O)[O-]

Origin of Product

United States

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